Strophantine
Vue d'ensemble
Description
La K-Strophanthine-BÊTA est un glycoside cardiaque que l'on trouve dans les graines de la plante Strophanthus kombe et d'autres espèces du genre Strophanthus . Elle est connue pour ses effets puissants sur le cœur et a été utilisée historiquement en médecine traditionnelle et comme poison pour les flèches . Le composé est un glycoside cardénolide, ce qui signifie qu'il possède une structure stéroïdienne avec un cycle lactone et des parties sucrées attachées .
Applications De Recherche Scientifique
K-Strophanthin-Beta has several scientific research applications:
Chemistry: It is used as a model compound to study the structure and reactivity of cardiac glycosides.
Biology: The compound is used to investigate the effects of cardiac glycosides on cellular processes, including ion transport and signal transduction.
Mécanisme D'action
K-Strophanthin-Beta exerts its effects by inhibiting the sodium-potassium ATPase membrane pump. This inhibition leads to an increase in intracellular sodium and calcium concentrations, which enhances the contractility of cardiac muscle cells . The compound also affects the electrical activity of the heart, increasing the slope of phase 4 depolarization and shortening the action potential duration .
Safety and Hazards
Strophanthin is unsafe for use without the direct supervision of a healthcare provider . It can cause side effects such as nausea, vomiting, headache, disturbance of color vision, and heart problems . It is also unsafe to use strophanthin if you are pregnant or breastfeeding . High doses that are taken uncontrolled can be life-threatening .
Analyse Biochimique
Biochemical Properties
Strophanthin interacts with various enzymes and proteins within the body. It is known to have a positive effect on heart function by increasing the contractility of the heart muscle and regulating the heart rate, which contributes to improved blood flow and oxygen supply to the heart muscle . The compound Strophanthin plays a significant role in these biochemical reactions .
Cellular Effects
Strophanthin has a profound impact on various types of cells and cellular processes. It influences cell function by interfering with the sodium-potassium balance of the cells . This effect is particularly evident in heart muscle cells, where Strophanthin increases the contractility of the heart muscle .
Molecular Mechanism
The mechanism of action of Strophanthin involves its interaction with the Na-K-ATPase membrane pump . Once Strophanthin binds to this enzyme, the enzyme ceases to function, leading to an increase in intracellular sodium and calcium concentrations . Increased intracellular concentrations of calcium may promote activation of contractile proteins such as actin and myosin .
Temporal Effects in Laboratory Settings
In laboratory settings, Strophanthin has been observed to cause a slight increase in cardiac index, heart rate, and peak gradient over time .
Dosage Effects in Animal Models
The effects of Strophanthin vary with different dosages in animal models .
Metabolic Pathways
Strophanthin is involved in several metabolic pathways. It is known to influence the sodium-potassium pump, a crucial enzyme in cellular metabolism .
Transport and Distribution
It is known that Strophanthin is absorbed at varying rates when administered orally or intravenously
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La K-Strophanthine-BÊTA peut être synthétisée par la condensation de la cymarine et de l'acétobromo-D-glucose, suivie d'une saponification . Le processus implique plusieurs étapes, notamment l'extraction, l'évaporation et la cristallisation. Les racines de la plante sont traitées à l'éthanol, et l'extrait est traité avec de l'acétate de plomb et du sulfate de sodium pour éliminer les impuretés . Le produit final est obtenu par extraction répétée au chloroforme et à l'éthanol, suivie d'une cristallisation .
Méthodes de Production Industrielle
La production industrielle de K-Strophanthine-BÊTA implique des processus d'extraction et de purification similaires, mais à plus grande échelle. La matière végétale est traitée pour extraire les glycosides, qui sont ensuite purifiés à l'aide de techniques de chromatographie et de cristallisation .
Analyse Des Réactions Chimiques
Types de Réactions
La K-Strophanthine-BÊTA subit diverses réactions chimiques, notamment:
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier le groupe aldéhyde présent dans la molécule.
Substitution : Des réactions de substitution peuvent se produire au niveau des parties sucrées attachées au noyau stéroïdien.
Réactifs et Conditions Communes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les réactions se produisent généralement dans des conditions contrôlées, telles que des températures et des niveaux de pH spécifiques .
Principaux Produits Formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits de la K-Strophanthine-BÊTA, qui peuvent avoir des activités biologiques différentes .
Applications de la Recherche Scientifique
La K-Strophanthine-BÊTA a plusieurs applications de recherche scientifique:
Chimie : Elle est utilisée comme composé modèle pour étudier la structure et la réactivité des glycosides cardiaques.
Biologie : Le composé est utilisé pour étudier les effets des glycosides cardiaques sur les processus cellulaires, notamment le transport des ions et la transduction du signal.
Mécanisme d'Action
La K-Strophanthine-BÊTA exerce ses effets en inhibant la pompe membranaire Na+/K+-ATPase. Cette inhibition entraîne une augmentation des concentrations intracellulaires de sodium et de calcium, ce qui améliore la contractilité des cellules musculaires cardiaques . Le composé affecte également l'activité électrique du cœur, augmentant la pente de la dépolarisation de phase 4 et raccourcissant la durée du potentiel d'action .
Comparaison Avec Des Composés Similaires
La K-Strophanthine-BÊTA est similaire à d'autres glycosides cardiaques, tels que l'ouabaïne, la digoxine et la digitoxine. Elle possède des propriétés uniques qui la distinguent de ces composés:
Digoxine et Digitoxine : Ces composés inhibent également la Na+/K+-ATPase, mais ont des propriétés pharmacocinétiques et des utilisations cliniques différentes.
Liste des Composés Similaires
- Ouabaïne
- Digoxine
- Digitoxine
- Cymarine
- Strophanthidine
Propriétés
IUPAC Name |
5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54O14/c1-18-31(50-32-30(42)29(41)28(40)25(15-37)49-32)24(45-3)13-27(47-18)48-20-4-9-34(17-38)22-5-8-33(2)21(19-12-26(39)46-16-19)7-11-36(33,44)23(22)6-10-35(34,43)14-20/h12,17-18,20-25,27-32,37,40-44H,4-11,13-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIREUBIEIPPMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
560-53-2, 11005-63-3 | |
Record name | Strophanthin K | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7670 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Strophanthin K | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4320 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Strophanthin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.115 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3β,5β)-3-[(2,6-dideoxy-4-O-β-D-glucopyranosyl-3-O-methyl-β-D\-ribo-hexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.374 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Strophanthin in cardiac tissue?
A1: Strophanthin primarily targets the sodium-potassium pump (Na+/K+ ATPase) present in cardiac muscle cells [, , ].
Q2: How does Strophanthin binding to Na+/K+ ATPase affect cardiac muscle contraction?
A2: By inhibiting Na+/K+ ATPase, Strophanthin disrupts the normal sodium and potassium ion balance across the cell membrane. This disruption leads to an increase in intracellular calcium concentration, which in turn enhances the force of cardiac muscle contraction [, , , ].
Q3: Does Strophanthin impact the electrical activity of the heart?
A5: Yes, Strophanthin influences the electrophysiological properties of the heart. Studies show that it can prolong or accelerate repolarization in ventricular muscle, depending on the stimulation rate []. It also affects the current-voltage relationship in Purkinje fibers, initially increasing and later decreasing membrane resistance [].
Q4: What is known about the molecular structure of Strophanthin?
A6: While the provided research doesn't detail specific spectroscopic data for Strophanthin, it does highlight that Convallatoxin, a type of Strophanthin, has been identified as the 1-Rhamnoside of k-Strophanthidin [].
Q5: How does the stability of Strophanthin in aqueous solutions vary?
A7: Research indicates that the stability of crystalline Strophanthin in aqueous solutions can be affected by factors like pH and the type of glass container used for storage []. Alkaline pH and softer glass varieties can lead to deterioration and a decrease in potency [].
Q6: How does the route of administration affect Strophanthin absorption?
A8: Strophanthin exhibits poor and irregular absorption when administered orally or sublingually [, , ]. Intravenous administration is the most effective route for achieving rapid and reliable therapeutic levels [, , ]. Intramuscular administration, while possible, is less common due to the need for a rapidly absorbed formulation [].
Q7: What is the half-life of Strophanthin?
A10: Following intravenous administration, the half-life of Strophanthin has been estimated to be around 11 hours [].
Q8: How does the presence of other drugs influence the effects of Strophanthin?
A11: Research demonstrates that various drugs can interact with Strophanthin, altering its pharmacodynamic and pharmacokinetic properties. For instance, premedication with agents like atropine and promedol can increase the tolerance to Strophanthin [], while anesthetic agents like ether can reduce tolerance [].
Q9: Do cardiac diseases modify the response to Strophanthin?
A12: Yes, the presence of cardiac diseases, particularly myocardial infarction, can significantly alter the tolerance and sensitivity to Strophanthin, often leading to hypersensitivity [, , ]. This heightened sensitivity necessitates careful dosage adjustments and monitoring in clinical settings.
Q10: What animal models have been used to study Strophanthin's effects?
A13: A range of animal models, including frogs, cats, rats, mice, and dogs, have been utilized in Strophanthin research [, , , , , , , , , , , , ]. These models provide insights into the compound's effects on different aspects of cardiac function, toxicity, and potential therapeutic applications.
Q11: Has Strophanthin been investigated for therapeutic applications beyond heart failure?
A14: While primarily known for its effects on the heart, Strophanthin has been explored for other potential therapeutic applications. For instance, research suggests a possible anticonvulsant effect in mice models of pentylenetetrazole-induced seizures []. Further research is needed to fully understand these additional effects and their potential clinical relevance.
Q12: What are the main safety concerns associated with Strophanthin use?
A15: Strophanthin has a narrow therapeutic index, meaning the effective dose is close to the toxic dose [, , , ]. Overdosing can lead to serious cardiac adverse effects, including life-threatening arrhythmias [, , , , , ]. Careful dose titration and monitoring are crucial to ensure patient safety.
Q13: How does hypersensitivity to Strophanthin manifest?
A16: Hypersensitivity to Strophanthin can manifest as an increased susceptibility to its toxic effects, even at lower doses. This can present as cardiac arrhythmias, conduction disturbances, and other signs of cardiac instability [, , ].
Q14: Are there specific factors that increase the risk of Strophanthin toxicity?
A17: Several factors can increase the risk of Strophanthin toxicity, including pre-existing cardiac conditions like myocardial infarction [, , ], electrolyte imbalances, and interactions with other medications []. Understanding these risk factors is critical for safe and effective clinical use.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.